molecular formula C18H24N2S B1662239 Metaphit CAS No. 96316-00-6

Metaphit

Cat. No. B1662239
CAS RN: 96316-00-6
M. Wt: 300.5 g/mol
InChI Key: FGSGBQAQSPSRJK-UHFFFAOYSA-N
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Description

Metaphit (1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine) is a research chemical that acts as an acylator of NMDARAn, sigma, and DAT binding sites in the CNS . It is the m-isothiocyanate derivative of phencyclidine (PCP) and binds irreversibly (forming a covalent bond) to the PCP binding site on the NMDA receptor complex .


Molecular Structure Analysis

Metaphit has a molecular weight of 300.46 and its chemical formula is C18H24N2S . It is a specific PCP antagonist and site-directed acylating agent of the [3H]phencyclidine binding site in rat brain homogenates .

Scientific Research Applications

Metaphit in Neuroscience Research

Metaphit, a derivative of phencyclidine (PCP), has been the focus of several neuroscience studies. A 1986 study by Wang et al. explored the electrophysiological interactions of Metaphit and PCP in rat cerebellar cortex. The research highlighted Metaphit's role as a potential irreversible antagonist of PCP in the cerebellum, based on its observed effects on Purkinje neurons (Wang et al., 1986). In addition, a study by Sershen et al. (1988) investigated Metaphit's interaction with the dopaminergic system in mice, noting its antagonistic effects on locomotor stimulation induced by various psychostimulants (Sershen et al., 1988).

Metaphit in Study of Drug Mechanisms

Schweri et al. (1987) discussed Metaphit's ability to irreversibly inhibit [3H]threo‐ (±)‐Methylphenidate binding to rat striatal tissue. This finding suggests a potential role for Metaphit in studying the molecular basis of stimulant action (Schweri et al., 1987). Further, Metaphit has been examined for its effects on dopamine transport and binding, as highlighted by Schweri et al. (1989), thus providing insights into dopaminergic systems and their receptors (Schweri et al., 1989).

Metaphit in Epilepsy Research

Research by Lipovac et al. (1993) on Metaphit-induced audiogenic seizures in mice provided insights into the pharmacologic characteristics of Metaphit and its interaction with various receptor systems. This study is significant for understanding the complex interplay between excitatory and inhibitory networks in seizure models (Lipovac et al., 1993).

Metaphit in Investigating Psychostimulant Effects

A studyby French et al. (1987) investigated the effects of Metaphit on PCP-induced locomotor behavior in rats. Their findings suggested that Metaphit functions through mechanisms unrelated to the specific blockade of PCP receptors. This research contributes to the understanding of how Metaphit and similar compounds might modulate psychostimulant-induced behaviors (French et al., 1987).

Safety And Hazards

According to the safety data sheet, if Metaphit is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGBQAQSPSRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914572
Record name Metaphit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaphit

CAS RN

96316-00-6
Record name 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96316-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaphit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaphit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAPHIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Metaphit was prepared as methanesulfonate and hydrochloride salts. To a vigorously stirred two-phase system consisting of 4.65 g (18 mmol) of m-amino-PCP (1-(1-(3-aminophenyl)cyclohexyl)piperidine) in 50 ml of chloroform and 756 mg (90 mmol) of sodium bicarbonate in 25 ml water, was added a solution of 1.45 ml (2.29 g, 19 mmol) of freshly distilled thiophosgene in 10 ml of chloroform. The mixture was stirred for 5 minutes, then the phases were separated and the aqueous phase was washed once with chloroform. The combined organic layers were dried (over sodium sulfate) and evaporated to a clear glass (5.43 g). This substance was dissolved in tetrahydrofuran (20 ml) and treated with a solution of methanesulfonic acid (1.73 g, 18 mmol) in tetrahydrofuran. The resulting crystalline solid was filtered and dried in vacuo to give 7.01 g (98%) of methanesulfonate salt, mp 175°-178° C. (dec). The material could be recrystallized from isopropanol/isopropyl ether if necessary. It was stored at 0° C. in a dessicator. The hydrochloride salt prepared in isopropanol and recrystallized from methanol-ether showed mp 214°-216 ° C. The methanesulfonate salt was considerably more soluble in water than the hydrochloride.
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hydrochloride salts
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m-amino-PCP
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4.65 g
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756 mg
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1.73 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
T Nabeshima, K Tohyama, A Noda, Y Maeda… - Neuroscience …, 1989 - Elsevier
We have investigated whether metaphit, a derivative of phencyclidine (PCP) which irreversibly binds to a population of PCP receptor sites in rat brain, blocks PCP-induced head-twitch …
Number of citations: 13 www.sciencedirect.com
CA Tamminga, K Tanimoto, S Kuo, TN Chase… - Synapse, 1987 - Wiley Online Library
… In addition, metaphit by itself was found to diminish glucose utilization rather uniformly … effect of metaphit on the PCP system and suggest a widespread action of metaphit, putatively at a …
Number of citations: 59 onlinelibrary.wiley.com
OP Stanojlović, DP Živanović, SD Mirković, II Mikhaleva - Seizure, 2005 - Elsevier
… (ip): saline; metaphit; metaphit+DSIP; and metaphit+DSIP −12 , respectively. Metaphit-treated … The animals were exposed to sound stimulation 60min after metaphit administration and …
Number of citations: 19 www.sciencedirect.com
O Stanojlović, D Živanović, V Šušić - Pharmacological research, 2000 - Elsevier
… It also potentiated metaphitinduced audiogenic seizures. Potentiation of metaphit-related … eight out of 17 animals, 13–14 h after metaphit administration and seizures lasted for 10 h. …
Number of citations: 30 www.sciencedirect.com
EA Debler, MN Lipovac, A Lajtha, BV Zlokovic… - European journal of …, 1989 - Elsevier
… 18–24 h after metaphit administration. After 48 h the … metaphit and 30 min prior to audio stimulation. These seizures may be due to a modulation of the PCP recognition site by metaphit …
Number of citations: 41 www.sciencedirect.com
W Koek, JH Woods, AE Jacobson, KC Rice… - Journal of Pharmacology …, 1986 - ASPET
… These results suggest that metaphit acts not as an antagonist of PCP but as a PCP-… Metaphit's potentiation of behavioral effects of PCP may be related to the presumed ability of metaphit …
Number of citations: 32 jpet.aspetjournals.org
P Berger, AE Jacobsen, KC Rice, RA Lessor… - …, 1986 - Elsevier
… after the metaphit treatment, these results suggest that metaphit binds irreversibly to cocaine … metaphit is not confined to its ability to acylate PCP receptors. Metaphit also interacts with …
Number of citations: 33 www.sciencedirect.com
LS Bluth, KC Rice, AE Jacobson, WD Bowen - European journal of …, 1989 - Elsevier
… In view of the ability of PCP to cross-react with o receptors, we investigated the ability of Metaphit to acylate o sites. We report here that Metaphit binds irreversibly to o receptors and has …
Number of citations: 33 www.sciencedirect.com
V Susie, MEA Reith, BV Zlokovic, A Lajtha… - …, 1991 - Wiley Online Library
… by metaphit administration; our findings will be published in a separate paper. Metaphit … time that the experimental group received metaphit. Auditory stimulation was administered …
Number of citations: 29 onlinelibrary.wiley.com
V Susić, O Markovic - Physiology & behavior, 1993 - Elsevier
… the convulsive effects of metaphit was investigated. Metaphit-induced audiogenic seizures … We predicted that if metaphit administration and REMD both act to heighten brain excitability…
Number of citations: 26 www.sciencedirect.com

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